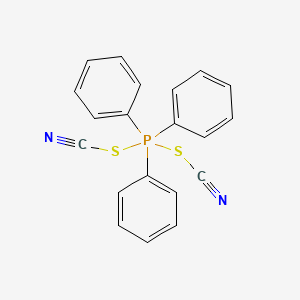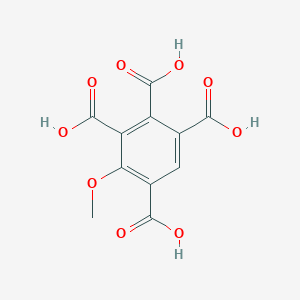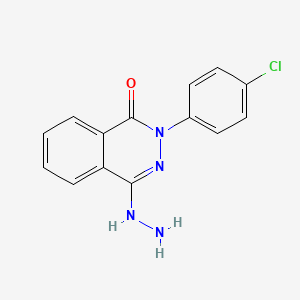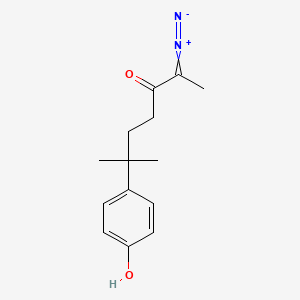![molecular formula C9H18N3OP B14480585 1-[Bis(aziridin-1-yl)phosphoryl]piperidine CAS No. 64457-66-5](/img/structure/B14480585.png)
1-[Bis(aziridin-1-yl)phosphoryl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(aziridin-1-yl)phosphoryl]piperidine is a chemical compound with the molecular formula C9H18N3OP. It is known for its unique structure, which includes a piperidine ring bonded to a phosphoryl group that is further connected to two aziridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(aziridin-1-yl)phosphoryl]piperidine typically involves the reaction of piperidine with phosphoryl chloride and aziridine under controlled conditions. The process requires careful handling of reagents and precise control of reaction parameters to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Bis(aziridin-1-yl)phosphoryl]piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
1-[Bis(aziridin-1-yl)phosphoryl]piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[Bis(aziridin-1-yl)phosphoryl]piperidine involves its interaction with molecular targets and pathways within cells. The aziridine rings are known to form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The phosphoryl group plays a crucial role in modulating the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
- Bis(aziridin-1-yl)phosphinic amide
- Bis(aziridin-1-yl)phosphine oxide
- Bis(aziridin-1-yl)phosphinic acid butyl ester
Uniqueness: 1-[Bis(aziridin-1-yl)phosphoryl]piperidine stands out due to its unique combination of a piperidine ring and aziridine-phosphoryl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
64457-66-5 |
|---|---|
Formule moléculaire |
C9H18N3OP |
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
1-[bis(aziridin-1-yl)phosphoryl]piperidine |
InChI |
InChI=1S/C9H18N3OP/c13-14(11-6-7-11,12-8-9-12)10-4-2-1-3-5-10/h1-9H2 |
Clé InChI |
HIPHUMAUBJLFBN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)P(=O)(N2CC2)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)

![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)


![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)

